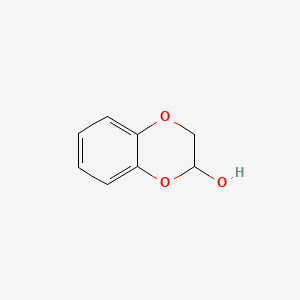

2,3-Dihydro-1,4-benzodioxin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLAHBQULJNNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973295 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-59-2 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5770-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005770592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2,3-Dihydro-1,4-benzodioxin Scaffold

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-ol (CAS: 5770-59-2)

The 2,3-dihydro-1,4-benzodioxin, often referred to as the 1,4-benzodioxane, represents a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug development.[1] This scaffold is considered a "privileged structure" due to its prevalence in a multitude of biologically active compounds, both synthetic and natural.[2][3] Its unique conformation, featuring a fused benzene and dioxane ring, provides a rigid framework that can effectively orient substituents for optimal interaction with biological targets such as receptors and enzymes.[1]

Derivatives of this core structure have been successfully developed into therapeutic agents for a range of conditions, including hypertension, glaucoma, and central nervous system disorders.[4] The versatility of the 2,3-dihydro-1,4-benzodioxin system allows for fine-tuning of pharmacological properties through substitution on both the aromatic and dioxane rings, making it a valuable template in the design of novel therapeutics.[1] This guide provides a detailed technical overview of a key derivative, this compound (CAS: 5770-59-2), focusing on its synthesis, characterization, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Characteristics

This compound is a hydroxylated derivative of the parent 1,4-benzodioxane. The introduction of the hydroxyl group at the C2 position creates a chiral center, a feature of paramount importance in medicinal chemistry, as stereoisomers often exhibit distinct pharmacological activities.[1]

Below is a summary of its key physicochemical properties, derived from computational models and data from related compounds.

| Property | Value | Source |

| CAS Number | 5770-59-2 | [5] |

| Molecular Formula | C₈H₈O₃ | [5] |

| Molecular Weight | 152.15 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Calculated XLogP3 | 1.1 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Solubility | Practically insoluble in water | [2] |

| Physical State | Expected to be a solid or oil at room temp. | Inferred |

Synthesis and Purification: A Guided Protocol

Proposed Synthetic Pathway

The most logical approach involves the reaction of catechol with a protected 2-bromoacetaldehyde or a similar synthetic equivalent, followed by deprotection and reduction. A more direct, albeit potentially lower-yielding, route would be the reaction of catechol with 2-bromo-1,1-diethoxyethane followed by acidic workup to reveal the aldehyde and subsequent reduction. An even more direct approach, presented below, utilizes glycidol (2,3-epoxy-1-propanol) as the C2-electrophile, which introduces the required hydroxyl functionality directly.

Step-by-Step Experimental Protocol

Materials:

-

Catechol

-

Glycidol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

-

Addition of Electrophile: Stir the suspension at room temperature for 30 minutes. To this mixture, add glycidol (1.1 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes.

-

Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and dioxane ring protons. Based on data from similar structures, the following chemical shifts (in ppm, relative to TMS in CDCl₃) can be predicted[1]:

-

Aromatic Protons (4H): A multiplet in the range of δ 6.80-7.00 ppm.

-

C2-H Proton (1H): A multiplet around δ 5.0-5.2 ppm, coupled to the C3 protons.

-

C3-H Protons (2H): Two diastereotopic protons appearing as a multiplet around δ 4.1-4.4 ppm.

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is concentration-dependent, likely between δ 2.0-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Predicted chemical shifts are:

-

Aromatic Carbons: 4 signals between δ 115-125 ppm and 2 quaternary signals around δ 140-145 ppm.

-

C2 Carbon: A signal in the range of δ 95-100 ppm, shifted downfield due to the hydroxyl group.

-

C3 Carbon: A signal around δ 65-70 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of C₈H₈O₃.

-

Key Fragmentation Pathways:

-

Loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z = 134.

-

Retro-Diels-Alder (RDA) type fragmentation of the dioxane ring is a characteristic pathway for this scaffold.

-

Cleavage of the C-O bond of the alcohol can lead to the loss of a CHO group (m/z = 29), giving a fragment at m/z = 123.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the ether and alcohol functionalities.

Applications in Drug Discovery and Development

While specific biological data for this compound is scarce, the extensive research on its parent scaffold provides a strong rationale for its utility as a building block in drug discovery programs.[3] The hydroxyl group at the C2 position serves as a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Adrenergic Receptor Modulation: The 1,4-benzodioxane core is a key component of several α-adrenergic receptor antagonists.[7] The C2 position is crucial for stereospecific interactions with the receptor.

-

Anti-inflammatory Agents: Derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties, suggesting that this core can be used to develop novel anti-inflammatory drugs.[3]

-

Anticancer Therapeutics: The scaffold has been incorporated into compounds with cytotoxic activities, indicating its potential in oncology research.[3]

The hydroxyl group of this compound can be readily converted into other functional groups (e.g., esters, ethers, amines) to generate libraries of new chemical entities for high-throughput screening and lead optimization.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a novel chemical substance, assuming potential hazards based on related compounds.[8][9]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a valuable, yet underexplored, building block in the field of medicinal chemistry. Its synthesis is achievable through established methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The strategic placement of a hydroxyl group on the privileged 1,4-benzodioxane scaffold provides a key starting point for the synthesis of diverse compound libraries, enabling the exploration of new therapeutic agents across a wide range of biological targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C8H8O3 | CID 110711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.ie [fishersci.ie]

- 9. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1,4-benzodioxin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic data of 2,3-dihydro-1,4-benzodioxin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a key intermediate and structural motif, a thorough understanding of its spectral signature is paramount for unambiguous identification, purity assessment, and the rational design of novel derivatives. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a mere listing of data, offering insights into the causal relationships between molecular structure and spectral features.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules.[1][2][3] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for interacting with biological targets.[1] The introduction of a hydroxyl group at the 2-position, yielding this compound (also known as 2-hydroxy-1,4-benzodioxan), creates a chiral center and introduces a key functional group for further chemical elaboration.

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development. It provides irrefutable evidence of molecular structure and is a critical component of regulatory submissions. This guide will detail the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, providing a robust framework for its analysis.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectra.

Figure 1: Chemical structure of this compound.

The key structural features that will dominate the spectroscopic data are:

-

Aromatic Ring: A substituted benzene ring will give rise to characteristic signals in the aromatic region of the NMR spectra and specific C-H and C=C stretching vibrations in the IR spectrum.

-

Dioxane Ring: The saturated heterocyclic ring contains two diastereotopic protons on C3 and a methine proton on C2, leading to complex splitting patterns in the ¹H NMR spectrum.

-

Hydroxyl Group: This functional group will exhibit a characteristic O-H stretch in the IR spectrum and a labile proton signal in the ¹H NMR spectrum. The carbon it is attached to (C2) will be significantly deshielded in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; for instance, using deuterated benzene can enhance the resolution of specific proton signals.[1] The spectrum is typically recorded on a 300 or 500 MHz spectrometer at room temperature.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the dioxane ring protons, and the hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic Protons | 6.8 - 7.0 | Multiplet | |

| H-2 | ~4.8 - 5.0 | Doublet of doublets | J ≈ 8, 3 Hz |

| H-3a (axial) | ~4.2 - 4.4 | Doublet of doublets | J ≈ 12, 8 Hz |

| H-3b (equatorial) | ~3.9 - 4.1 | Doublet of doublets | J ≈ 12, 3 Hz |

| OH | Variable (typically 2.0 - 4.0 in CDCl₃) | Singlet (broad) |

Causality Behind Assignments:

-

Aromatic Protons: These protons resonate in the downfield region due to the deshielding effect of the ring current. The substitution pattern on the benzene ring will influence their exact chemical shifts and multiplicities.

-

Dioxane Ring Protons: The protons on the saturated dioxane ring are in a more shielded environment compared to the aromatic protons.

-

H-2: This methine proton is deshielded by the adjacent oxygen atom and the hydroxyl group. It will be split by the two non-equivalent protons on C3.

-

H-3 Protons: These are diastereotopic due to the chiral center at C2. The geminal coupling between them will be large (~12 Hz). Each will also couple to the H-2 proton with different coupling constants, reflecting their dihedral angles.

-

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, using the same sample. Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required to obtain a good signal-to-noise ratio. Spectra are generally proton-decoupled, meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum by removing C-H coupling.[4]

Data Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 95 - 100 |

| C-3 | 65 - 70 |

| Aromatic C (quaternary, C-O) | 140 - 145 |

| Aromatic C (quaternary, C-O) | 140 - 145 |

| Aromatic C-H | 120 - 125 |

| Aromatic C-H | 120 - 125 |

| Aromatic C-H | 115 - 120 |

| Aromatic C-H | 115 - 120 |

Causality Behind Assignments:

-

C-2: This carbon is significantly deshielded due to its attachment to two oxygen atoms (one from the ring and one from the hydroxyl group).

-

C-3: This methylene carbon is attached to an oxygen atom and is therefore found in the typical range for such carbons.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a range of approximately 25-30 ppm. The two quaternary carbons bonded to oxygen atoms are the most deshielded. The protonated aromatic carbons appear at higher field.

Infrared (IR) Spectroscopy

Experimental Protocol: IR spectra can be obtained from a neat sample (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory. The latter is a common and convenient method requiring minimal sample preparation. The spectrum is recorded over the mid-infrared range (typically 4000 - 400 cm⁻¹).

Data Interpretation: The IR spectrum provides valuable information about the functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1270 - 1200 | C-O stretch (asymmetric) | Aryl ether |

| 1100 - 1000 | C-O stretch | Alcohol |

Causality Behind Assignments:

-

O-H Stretch: The broadness of this peak is a hallmark of hydrogen bonding.

-

C-H Stretches: The distinction between sp² (aromatic) and sp³ (aliphatic) C-H stretches is a reliable diagnostic tool.

-

C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretches: The spectrum will contain strong bands corresponding to the C-O bonds of the ether linkages and the alcohol.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV. This technique provides information about the molecular weight and fragmentation pattern of the compound.

Data Interpretation: The mass spectrum will show the molecular ion peak (M⁺) and several fragment ions.

| m/z | Ion | Interpretation |

| 152 | [C₈H₈O₃]⁺ | Molecular Ion (M⁺) |

| 136 | [C₈H₈O₂]⁺ | Loss of oxygen |

| 123 | [C₇H₇O₂]⁺ | Loss of CHO |

| 95 | [C₆H₇O]⁺ |

Causality Behind Fragmentation: The fragmentation pathways of this compound under EI conditions are influenced by the stability of the resulting ions. Common fragmentation patterns for related structures involve rearrangements and losses of small, stable neutral molecules. The molecular ion at m/z 152 confirms the molecular formula C₈H₈O₃.[5] Subsequent fragmentation provides further structural evidence.

Figure 2: A simplified potential fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. By understanding the interplay between the molecule's structure and its spectral properties, researchers can confidently identify this compound, assess its purity, and use it as a building block for further chemical innovation. The detailed protocols and interpretations serve as a practical resource for scientists in the pharmaceutical and chemical industries.

References

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

1,4-Benzodioxin, 2,3-dihydro- - the NIST WebBook. Available at: [Link]

-

Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]

-

Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed. Available at: [Link]

-

Primer on ¹³C NMR Spectroscopy | OpenOChem Learn. Available at: [Link]

-

nuclear magnetic resonance - spectroscopy. Available at: [Link]

-

3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - ResearchGate. Available at: [Link]

-

2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. This compound | C8H8O3 | CID 110711 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Spectrum of 2,3-Dihydro-1,4-benzodioxin-2-ol

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dihydro-1,4-benzodioxin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound, offering a blend of theoretical predictions, spectral interpretation, and practical experimental guidance. The 2,3-dihydro-1,4-benzodioxine scaffold is a significant motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] A thorough understanding of its spectral characteristics is therefore crucial for the synthesis and characterization of new chemical entities.

Introduction to this compound

This compound, also known as 2-hydroxy-1,4-benzodioxane, is a derivative of the 1,4-benzodioxan ring system. This parent structure is noted for its presence in a variety of drug candidates, where it often interacts with biological receptors and enzymes.[1] The introduction of a hydroxyl group at the C-2 position of the dioxane ring introduces a chiral center, making stereochemistry a critical factor in its biological activity and necessitating precise analytical techniques for characterization. ¹³C NMR spectroscopy is an indispensable tool in this regard, as it provides direct insight into the carbon skeleton of the molecule.[2] Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for unambiguous structural confirmation.

Predicted ¹³C NMR Spectrum and Peak Assignments

While a publicly available, fully assigned experimental ¹³C NMR spectrum for this compound is not readily found in the literature, a highly accurate prediction can be made based on fundamental NMR principles, substituent effects, and spectral data from analogous compounds such as the parent 1,4-benzodioxan.[3][4] The prediction of ¹³C NMR spectra is a powerful and widely accepted method for structure verification and dereplication in chemical research.[5][6]

The structure of this compound possesses eight carbon atoms. Due to the lack of molecular symmetry, all eight carbons are chemically non-equivalent and are expected to produce eight distinct signals in a proton-decoupled ¹³C NMR spectrum.

Molecular Structure with Carbon Numbering

Caption: Structure of this compound with IUPAC numbering.

The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the influence of oxygen and hydroxyl substituents on aliphatic and aromatic carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | 95 - 105 | Aliphatic carbon bonded to two highly electronegative oxygen atoms (one ether, one hydroxyl). This environment causes a significant downfield shift. |

| C-3 | 60 - 70 | Aliphatic carbon bonded to one electronegative oxygen atom (ether linkage). This is a typical range for a CH₂-O group. |

| C-5, C-8 | 115 - 120 | Aromatic CH carbons ortho to the oxygen-substituted carbons. They are shielded relative to C-6 and C-7. |

| C-6, C-7 | 120 - 125 | Aromatic CH carbons meta to the oxygen-substituted carbons. These experience less shielding and appear slightly further downfield. |

| C-4a, C-8a | 140 - 145 | Quaternary aromatic carbons directly attached to the ether oxygens. The direct attachment to oxygen causes a strong deshielding effect, shifting them significantly downfield. Quaternary carbons often exhibit weaker signal intensity.[7] |

Justification of Predicted Chemical Shifts:

-

Aliphatic Region (C-2 and C-3): The presence of electronegative oxygen atoms significantly deshields adjacent carbon nuclei, shifting their signals downfield.[8] The C-2 carbon is attached to two oxygen atoms (from the ether linkage and the hydroxyl group), placing it in the acetal/hemiacetal region, predicted here to be between 95-105 ppm. The C-3 carbon, being a methylene group attached to a single ether oxygen, is expected to resonate in the typical 60-70 ppm range for such carbons.[9]

-

Aromatic Region (C-4a to C-8a): The aromatic carbons are influenced by the electron-donating effect of the ether oxygens.

-

C-4a and C-8a: These are quaternary carbons directly bonded to the ether oxygens. This direct attachment causes the most significant downfield shift among the aromatic carbons, placing them in the 140-145 ppm range.

-

C-5, C-6, C-7, C-8: These are protonated aromatic carbons. Their chemical shifts are modulated by their position relative to the oxygen substituents. The carbons ortho and para to the oxygen atoms (C-5 and C-8) are more shielded due to resonance effects, while the meta carbons (C-6 and C-7) are less affected. This leads to a predicted clustering of these four signals in the 115-125 ppm range.

-

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, adherence to a rigorous and standardized protocol is essential. The following methodology is recommended for a standard Fourier Transform (FT) NMR spectrometer.

1. Sample Preparation:

- Weigh approximately 20-30 mg of high-purity this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good first choice for its versatility.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm), unless the solvent signal is to be used as a secondary reference.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Calibration:

- Insert the sample into the NMR magnet.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically done by optimizing the deuterium lock signal.

- Tune and match the ¹³C probe to the correct frequency (e.g., 125 MHz for a 500 MHz ¹H spectrometer).

3. Acquisition Parameters (Proton Decoupled ¹³C Spectrum):

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

- Spectral Width: Set a spectral width of approximately 240-250 ppm (e.g., -10 to 230 ppm) to ensure all carbon signals are captured.[2]

- Acquisition Time (AQ): Typically 1-2 seconds.

- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

- Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. A typical range is from 128 to 1024 scans, depending on the sample concentration.

- Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

- Perform a baseline correction to obtain a flat baseline.

- Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow Diagram

Caption: Workflow for the acquisition and processing of a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum is a definitive analytical technique for the structural confirmation of this compound. Based on established principles of chemical shifts and data from related structures, a clear and interpretable spectrum with eight distinct signals is predicted. The aromatic carbons are expected to resonate between 115-145 ppm, while the aliphatic carbons of the dioxane ring, heavily influenced by the oxygen substituents, are predicted in the 60-105 ppm range. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum, enabling the unambiguous assignment of each carbon atom and confirming the molecular structure, which is a critical step in the development of new therapeutics based on the 1,4-benzodioxan scaffold.

References

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molecules. Available at: [Link]

-

MDPI. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

-

ResearchGate. (2021). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Available at: [Link]

-

SpectraBase. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide. Available at: [Link]

-

Beilstein Journals. Search Results - BJOC. Available at: [Link]

-

ResearchGate. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1974). Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts. Available at: [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

-

AIR Unimi. (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Chirality. Available at: [Link]

-

ResearchGate. Table 4. ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]

-

PMC - NIH. (2019). Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences. Available at: [Link]

-

NIH. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available at: [Link]

-

NPTEL. ¹³C NMR spectroscopy. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 1,4-Benzodioxan(493-09-4) 13C NMR [m.chemicalbook.com]

- 4. 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualizer loader [nmrdb.org]

- 8. air.unimi.it [air.unimi.it]

- 9. compoundchem.com [compoundchem.com]

GC-MS analysis of 2,3-Dihydro-1,4-benzodioxin-2-ol

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dihydro-1,4-benzodioxin-2-ol

Authored by: A Senior Application Scientist

Abstract

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Its hydroxylated metabolite, this compound, represents a key analyte in drug metabolism studies and synthetic chemistry. Accurate and robust quantification of this compound requires a highly selective and sensitive analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this application, offering superior chromatographic resolution and definitive structural identification. This guide provides a comprehensive, field-proven methodology for the analysis of this compound, moving beyond a simple recitation of steps to explain the fundamental causality behind critical experimental choices. We will explore the challenges inherent to the analyte's structure, detail a validated derivatization protocol, and elucidate its mass spectral fragmentation pathway.

The Analyte: Understanding this compound

This compound (Molecular Formula: C₈H₈O₃, Molecular Weight: 168.15 g/mol ) is a heterocyclic compound featuring a benzene ring fused to a dioxin ring, with a hydroxyl group at the 2-position.[2] This structure is of significant interest in the development of anti-inflammatory and anticancer agents.[3]

The Core Analytical Challenge: The presence of the secondary alcohol (-OH) functional group presents the primary obstacle for direct GC analysis. Polar, protic groups like hydroxyls tend to interact strongly with active sites on the GC inlet liner and column stationary phase. This interaction leads to undesirable chromatographic effects such as poor peak shape (tailing), reduced analyte response, and potential thermal degradation in the hot inlet. To ensure a robust and reproducible analysis, this polar group must be chemically modified.

The Strategic Imperative: Chemical Derivatization

Derivatization is a cornerstone of GC analysis for polar compounds.[4] It is the process of chemically modifying an analyte to enhance its analytical properties. For this compound, the objective is to cap the reactive hydroxyl group, thereby increasing the molecule's volatility and thermal stability.[5]

Silylation: The Method of Choice Silylation is the reaction of a hydroxyl group with a silylating agent to form a trimethylsilyl (TMS) ether. This is the preferred method for its efficiency and the stability of the resulting derivative. The most common and effective reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The reaction proceeds as follows:

Caption: Overall workflow for the GC-MS analysis.

Table 1: Recommended GC-MS Operating Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times. |

| Column | Low-bleed 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | MS-compatible phase providing excellent separation for a wide range of semi-volatile compounds. [6] |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | An initial hold allows for solvent focusing, while the ramp provides efficient separation from matrix components. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible, library-searchable fragmentation patterns. |

| Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |

| Quadrupole Temperature | 150 °C | Maintains ion transmission efficiency and prevents contamination. |

| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification and confirmation. SIM mode provides enhanced sensitivity for targeted quantification. |

Mass Spectral Interpretation: Elucidating the Fragmentation Pathway

Understanding the fragmentation of the derivatized molecule is essential for confident identification. The TMS derivative of this compound has a molecular weight of 240.26 g/mol . Its electron ionization mass spectrum is predicted to exhibit several characteristic ions.

Caption: Proposed EI fragmentation pathway of the TMS derivative.

Table 2: Key Diagnostic Ions and Their Origins

| m/z | Proposed Ion Structure / Origin | Significance |

| 240 | [C₁₁H₁₆O₃Si]⁺• (Molecular Ion) | Confirms the molecular weight of the derivatized analyte. Its presence indicates the derivative is stable under the chosen conditions. |

| 225 | [M - •CH₃]⁺ | A characteristic and often abundant fragment for TMS derivatives, resulting from the loss of a methyl radical from the silyl group. |

| 209 | [M - •CHO]⁺ | A potential fragment arising from the cleavage of the dioxin ring. |

| 123 | [C₇H₇O₂]⁺ | Represents a stable fragment of the benzodioxin ring system after the loss of the silylated side chain. |

| 73 | [Si(CH₃)₃]⁺ | A ubiquitous and diagnostic ion for TMS-derivatized compounds, representing the trimethylsilyl cation. |

Method Validation and Quality Assurance

To ensure the trustworthiness of the data, a rigorous validation process must be undertaken.

-

Linearity: A calibration curve should be prepared using at least five concentration levels of the derivatized standard. The response should be linear with a correlation coefficient (r²) > 0.995.

-

Precision and Accuracy: Assessed by analyzing replicate samples at multiple concentrations. Precision is expressed as the relative standard deviation (RSD), which should be <15%. Accuracy is determined by the percent recovery, which should typically be within 85-115%. [7]* Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

-

Quality Control: Routine analysis should include blanks to check for system contamination, and quality control (QC) samples at low, medium, and high concentrations to monitor the ongoing performance of the method.

Conclusion

The is a robust and reliable method when approached with a sound understanding of the analyte's chemistry. The strategic use of silylation is not merely a procedural step but a fundamental necessity to overcome the challenges posed by the hydroxyl group, ensuring high-quality chromatographic performance. The detailed protocol and fragmentation analysis provided in this guide serve as a comprehensive resource for researchers in drug development and related fields, enabling the accurate and confident determination of this important compound.

References

-

Al-Hiari, Y. M. (2025). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). [Link]

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

-

Armano, E., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. [Link]

-

Al-Zoubi, M. S., et al. (2024). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]

-

Shimadzu Scientific Instruments. (2025). Determination of Dioxin in Food by GC-MS/MS Coupled with Boosted Efficiency Ion Source (BEIS). [Link]

-

Poole, C. F. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

-

Agilent. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. [Link]

-

Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Ololade, Z. S. (2022). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]

-

Khan, K. M., et al. (2018). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

-

Akhtar, W., et al. (2020). Methylene‐bearing sulfur‐containing cyanopyrimidine derivatives for treatment of cancer: Part‐II. ResearchGate. [Link]

-

NIH. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LCGC. (2020). Advances in Gas Chromatography for Optimal Dioxin GC Separation. [Link]

-

Kintz, P., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

-

Khan, K. M., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. [Link]

-

Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Shimadzu. (n.d.). Analysis of Dioxins in Foods and Feeds Using GC-MS/MS. [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

Sources

- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 2. This compound | C8H8O3 | CID 110711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol from Catechol

Abstract: The 2,3-dihydro-1,4-benzodioxin (or 1,4-benzodioxane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique conformation and electronic properties allow for targeted interactions with a variety of biological receptors. This guide provides a comprehensive, field-proven methodology for the synthesis of 2,3-dihydro-1,4-benzodioxin-2-ol, a valuable chiral intermediate, starting from the readily available precursor, catechol. While a direct one-pot conversion is not prominently documented, this whitepaper details a robust and logical two-stage synthetic strategy involving the formation of a key lactone intermediate followed by its selective reduction. The causality behind experimental choices, detailed protocols, and characterization data are provided to ensure scientific integrity and reproducibility for researchers in drug discovery and chemical development.

Strategic Overview: A Retrosynthetic Approach

A direct, single-step hydroxylation of the 1,4-benzodioxane ring at the C2 position is challenging and often lacks regioselectivity. A more reliable and controllable strategy involves the initial construction of a carbonyl group at the C2 position, which can then be cleanly reduced to the desired hydroxyl functionality. This retrosynthetic analysis forms the foundation of our proposed pathway.

Caption: Retrosynthetic analysis for this compound.

This strategy is divided into two primary stages:

-

Stage 1: Synthesis of the Lactone Intermediate (2,3-Dihydro-1,4-benzodioxin-2-one).

-

Stage 2: Selective Reduction to this compound.

Stage 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

The formation of the heterocyclic ring and the introduction of the C2-carbonyl group are achieved in a single, efficient reaction between catechol and chloroacetyl chloride.[3]

Mechanistic Rationale

The reaction proceeds via a tandem acylation and intramolecular Williamson ether synthesis.

-

Acylation: The more nucleophilic phenoxide (formed in situ or by addition of a base) attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Intramolecular Cyclization: The adjacent hydroxyl group, upon deprotonation, acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This SN2 displacement of the chloride ion forms the six-membered dioxane ring, yielding the stable lactone (a cyclic ester).

Sources

Methodological & Application

Asymmetric Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol Enantiomers: Application Notes and Protocols

Introduction: The Significance of Chiral 2,3-Dihydro-1,4-benzodioxin-2-ol

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique conformation and ability to interact with biological receptors and enzymes have made it a cornerstone in the development of therapeutics targeting a wide range of conditions.[1] The introduction of a stereocenter at the C2 position, as in this compound, adds a critical dimension to its molecular architecture and biological activity. The precise three-dimensional arrangement of substituents around this chiral center often dictates the molecule's efficacy and interaction with its biological target. Consequently, the ability to synthesize enantiomerically pure forms of this alcohol is of paramount importance for the development of new and improved pharmaceuticals.

This comprehensive guide provides detailed application notes and protocols for two robust and distinct methods for the asymmetric synthesis of the (R)- and (S)-enantiomers of this compound: Enzymatic Kinetic Resolution (EKR) and Sharpless Asymmetric Dihydroxylation (AD) . These methods offer orthogonal approaches to accessing the desired chiral building blocks, each with its own set of advantages and mechanistic underpinnings.

Method 1: Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful and environmentally benign strategy for the separation of enantiomers. This method leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the resolution of racemic this compound, a lipase-catalyzed transesterification is a highly effective approach.

Causality Behind Experimental Choices

-

Enzyme Selection: Candida antarctica Lipase B (CALB), often immobilized for enhanced stability and reusability, is a workhorse in asymmetric synthesis due to its broad substrate scope and high enantioselectivity.[3] Its active site can effectively differentiate between the two enantiomers of the racemic alcohol, leading to a highly selective acylation of one enantiomer.

-

Acyl Donor: Vinyl acetate is an excellent acyl donor for lipase-catalyzed resolutions. The transesterification reaction with vinyl acetate is essentially irreversible because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This prevents the reverse reaction and drives the resolution to higher conversion and enantiomeric excess.

-

Solvent: A non-polar organic solvent such as toluene or hexane is typically used to ensure the enzyme remains active and to facilitate the dissolution of the substrate and acyl donor.

-

Temperature: The reaction is generally carried out at a mild temperature (e.g., 30-40 °C) to maintain the stability and activity of the enzyme.

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for the Enzymatic Kinetic Resolution of racemic this compound.

Detailed Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: To a solution of racemic this compound (1.0 g, 6.57 mmol) in toluene (20 mL) in a 50 mL round-bottom flask, add vinyl acetate (1.2 mL, 13.14 mmol, 2.0 equiv).

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435, 100 mg).

-

Incubation: Seal the flask and place it in an orbital shaker at 30 °C and 200 rpm.

-

Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

-

Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration and wash it with a small amount of toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted (R)-alcohol and the (S)-acetate, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-2,3-dihydro-1,4-benzodioxin-2-ol and (S)-2,3-dihydro-1,4-benzodioxin-2-yl acetate.

-

Hydrolysis of Acetate (Optional): The enantiopure (S)-alcohol can be obtained by hydrolysis of the (S)-acetate using a mild base such as potassium carbonate in methanol.

| Parameter | Condition | Rationale |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High enantioselectivity and stability |

| Substrate | Racemic this compound | Starting material for resolution |

| Acyl Donor | Vinyl Acetate | Irreversible acylation |

| Solvent | Toluene | Good solubility, compatible with enzyme |

| Temperature | 30 °C | Optimal for enzyme activity and stability |

| Monitoring | Chiral HPLC | To determine conversion and enantiomeric excess |

Method 2: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4] This approach allows for the direct installation of chirality from an achiral starting material. To synthesize the enantiomers of this compound, the exocyclic alkene, 2-methylene-2,3-dihydro-1,4-benzodioxin, is a suitable precursor.

Causality Behind Experimental Choices

-

Precursor Synthesis: 2-Methylene-2,3-dihydro-1,4-benzodioxin can be synthesized from the commercially available 1,4-benzodioxan-2-carboxylic acid through a multi-step sequence involving reduction to the alcohol, oxidation to the aldehyde, and a subsequent Wittig reaction.

-

Catalyst System (AD-mix): The commercially available AD-mix-α and AD-mix-β formulations contain the osmium catalyst (K₂OsO₂(OH)₄), a chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[4] The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced.

-

Additive (Methanesulfonamide): The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, which in turn can improve the turnover frequency and enantioselectivity of the reaction, particularly for certain classes of olefins.[1]

-

Solvent System: A biphasic solvent system of t-butanol and water is used to dissolve both the organic substrate and the inorganic salts of the AD-mix.

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation to synthesize enantiopure this compound.

Detailed Protocol: Sharpless Asymmetric Dihydroxylation

Part A: Synthesis of 2-Methylene-2,3-dihydro-1,4-benzodioxin

-

Reduction: Reduce 1,4-benzodioxan-2-carboxylic acid to the corresponding alcohol using a suitable reducing agent like LiAlH₄ in THF.

-

Oxidation: Oxidize the resulting alcohol to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

-

Wittig Reaction: React the aldehyde with methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in THF to yield 2-methylene-2,3-dihydro-1,4-benzodioxin. Purify by column chromatography.

Part B: Asymmetric Dihydroxylation

-

Reaction Setup: In a round-bottom flask, dissolve AD-mix-β (for the (R)-enantiomer) or AD-mix-α (for the (S)-enantiomer) (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-butanol and water (5 mL each per 1 mmol of alkene). Add methanesulfonamide (0.1 g, 1.05 mmol, 1.0 equiv).

-

Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Substrate Addition: Add 2-methylene-2,3-dihydro-1,4-benzodioxin (1 mmol) to the stirred mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for 1 hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

| Parameter | Condition | Rationale |

| Catalyst System | AD-mix-α or AD-mix-β | Commercially available, reliable enantioselectivity |

| Substrate | 2-Methylene-2,3-dihydro-1,4-benzodioxin | Prochiral alkene precursor |

| Additive | Methanesulfonamide | Accelerates catalysis, improves ee |

| Solvent System | t-Butanol/Water (1:1) | Biphasic system to dissolve all components |

| Temperature | 0 °C to room temperature | Controlled reaction conditions |

| Work-up | Sodium sulfite quench | Reduces residual osmium species |

Characterization and Quality Control

Ensuring the enantiopurity and structural integrity of the synthesized this compound enantiomers is a critical final step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.

-

Representative Method:

-

Column: A polysaccharide-based chiral stationary phase is often effective. For example, a Chiralpak AD-H or Chiralcel OD-H column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation of the enantiomers.[5]

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength where the benzodioxane ring absorbs (e.g., 254 nm).

-

-

Self-Validation: A racemic sample of this compound should be injected first to determine the retention times of both enantiomers and to confirm that the method is capable of separating them. The enantiomeric excess of the synthesized samples can then be calculated from the peak areas of the two enantiomers.

Optical Rotation

The specific optical rotation is a fundamental physical property of a chiral compound and can be used to confirm its enantiomeric purity and absolute configuration, provided a literature value for the pure enantiomer is available.

-

Measurement: The optical rotation is measured using a polarimeter. The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.[7] The measurement is typically performed at the sodium D-line (589 nm) and a specified temperature (e.g., 20 °C).

-

Expected Results: Enantiomers will have specific rotations of equal magnitude but opposite signs.[8] For example, if the (R)-enantiomer has a specific rotation of -X°, the (S)-enantiomer will have a specific rotation of +X°.

Conclusion

The asymmetric synthesis of the enantiomers of this compound is a crucial undertaking for the advancement of medicinal chemistry and drug development. The two detailed protocols provided herein, Enzymatic Kinetic Resolution and Sharpless Asymmetric Dihydroxylation, offer reliable and versatile strategies for accessing these valuable chiral building blocks. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific enantiomer required. By carefully following these protocols and implementing the described characterization techniques, researchers can confidently produce enantiomerically pure this compound for their research and development endeavors.

References

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available at: [Link]

-

AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Available at: [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Available at: [Link]

-

MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available at: [Link]

-

Chemistry LibreTexts. (2021). 5.4: Optical Activity. Available at: [Link]

-

YouTube. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Available at: [Link]

-

NIH. (n.d.). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Available at: [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

-

Tropical Journal of Pharmaceutical Research. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Available at: [Link]

-

TSI Journals. (2007). chemistry-and-pharmacology-of-benzodioxanes.pdf. Available at: [Link]

-

Elsevier. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Available at: [Link]

-

Andrew G. Myers Research Group. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Chiral-HPLC separation of compound 1 (pure enantiomer—left) and... Available at: [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]

Application Note: A Validated Protocol for the Purification of 2,3-Dihydro-1,4-benzodioxin-2-ol via Flash Column Chromatography

Abstract

This application note provides a comprehensive and technically detailed guide for the purification of 2,3-Dihydro-1,4-benzodioxin-2-ol, a key heterocyclic intermediate. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Achieving high purity of its derivatives is therefore critical for reliable downstream applications, including biological screening and drug development. This document outlines a robust methodology centered on normal-phase flash column chromatography, detailing everything from mobile phase selection using Thin-Layer Chromatography (TLC) to final product isolation. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reproducibility and high-purity outcomes.

Introduction: The Imperative for Purity

The 2,3-dihydro-1,4-benzodioxine moiety is a cornerstone in the synthesis of diverse therapeutic agents. The introduction of a hydroxyl group at the 2-position creates a chiral center and a moderately polar molecule, this compound. The precise configuration and purity of such molecules are crucial determinants of their pharmacological properties.[1] Synthetic routes to this compound, often proceeding from catechol and suitable three-carbon synthons, can yield a crude product containing unreacted starting materials, catalysts, and side-products.

Column chromatography is a powerful and widely adopted technique for the purification of organic compounds in a laboratory setting.[2] Its efficacy relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a liquid mobile phase. This guide provides a validated, step-by-step protocol to isolate this compound in high purity.

Principle of Separation: Exploiting Polarity

The purification strategy hinges on the principles of normal-phase adsorption chromatography.

-

Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is rich in polar silanol (Si-OH) groups.

-

Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane and ethyl acetate, serves as the mobile phase.

-

Mechanism of Separation: The crude mixture is applied to the top of the silica column. As the mobile phase flows through, components begin to travel down the column.

-

Polar Compounds: The target molecule, this compound, contains a polar hydroxyl (-OH) group and two ether linkages. These groups form hydrogen bonds and dipole-dipole interactions with the polar silanol groups of the silica gel. This strong adsorption slows its movement down the column.

-

Non-polar Impurities: Less polar impurities (e.g., unreacted starting materials, non-polar side-products) have a weaker affinity for the silica gel and are more soluble in the mobile phase. Consequently, they travel down the column more quickly.

-

Highly Polar Impurities: Very polar impurities will adsorb very strongly to the silica and may not elute with the initial solvent system.

-

By carefully selecting the polarity of the mobile phase, a "sweet spot" is found where the desired compound moves at an optimal rate, allowing for its clean separation from faster and slower-moving impurities.

Pre-Purification Workflow: Method Development with TLC

Attempting column chromatography without prior method development is inefficient. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition.

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35. This Rf value typically ensures good separation on a column without requiring excessively large volumes of solvent.

Protocol for TLC Analysis:

-

Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

-

Spot the Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined mobile phase mixture (e.g., start with 4:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

-

Visualize: After the solvent front nears the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm). If compounds are not UV-active, use an iodine chamber or a potassium permanganate stain.

-

Calculate Rf: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Optimize:

-

If the Rf is too high (>0.4), the eluent is too polar. Increase the proportion of the non-polar solvent (hexane).

-

If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).[3] Iterate until the target Rf is achieved.

-

| Parameter | Recommended Value/System | Rationale |

| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent resolving power for flash chromatography. |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture | Offers a wide polarity range with good solubility for the compound and impurities. Common starting ratios are 9:1, 4:1, and 2:1. |

| Target Rf (TLC) | 0.25 - 0.35 | Provides optimal separation on the column, ensuring the compound elutes neither too quickly (poor separation) nor too slowly (band broadening). |

| Visualization | UV light (254 nm), KMnO₄ stain | The aromatic ring of the benzodioxin structure is UV-active. The hydroxyl group will react with permanganate stain. |

Detailed Purification Protocol

This protocol describes a standard flash column chromatography procedure. The scale can be adjusted based on the amount of crude material.

4.1. Materials and Equipment

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Technical grade solvents (Hexane, Ethyl Acetate)

-

Crude this compound

-

Sand (washed)

-

Collection vessels (test tubes or flasks)

-

Round bottom flask

-

Rotary evaporator

-

TLC plates, chamber, and visualization tools

4.2. Column Packing (Slurry Method) The slurry method is superior to dry packing as it minimizes the risk of trapping air bubbles and creating channels, which would severely degrade separation performance.[2]

-

Secure the Column: Clamp the column perfectly vertically to a retort stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[2]

-

Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (typically 40-60g of silica per 1g of crude mixture). Add the initial, least polar eluent determined by TLC and stir to create a homogenous slurry with no air bubbles.[2]

-

Pack the Column: Pour the slurry into the column in a single, swift motion. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even settling of the silica bed.

-

Equilibrate: Once the silica has settled, add a ~1 cm layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the mobile phase until the bed is stable and equilibrated. Never let the solvent level drop below the top of the sand layer.

4.3. Sample Loading (Dry Loading) Dry loading is highly recommended as it ensures the sample is introduced to the column as a narrow, concentrated band, leading to superior resolution compared to wet loading.

-

Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (approx. 1.5-2 times the mass of the crude product) to the solution.

-

Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[2]

-

Carefully add the dry-loaded sample powder to the top of the prepared column.

4.4. Elution and Fraction Collection

-

Initiate Elution: Carefully add the mobile phase to the column, ensuring the top surface is not disturbed.

-

Apply Pressure: Apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 5 cm per minute (flash chromatography).[2]

-

Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions).

-

Monitor Progress: Systematically spot every few fractions on a TLC plate to track the elution of compounds. Multiple spots can be run on the same plate for direct comparison.

4.5. Product Isolation

-

Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the pure target compound.

-

Pool and Concentrate: Combine the identified pure fractions into a pre-weighed round bottom flask.

-

Remove Solvent: Remove the mobile phase using a rotary evaporator.[2]

-

Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visual Workflow and Summary

The entire purification process can be visualized as a logical sequence of steps, each validated by analytical checks.

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a detailed and validated protocol for the purification of this compound using flash column chromatography. By following the systematic approach of method development with TLC and employing best practices for column packing and sample loading, researchers can consistently obtain this valuable intermediate with high purity. The emphasis on the underlying scientific principles empowers the user to troubleshoot and adapt this method for related compounds, ensuring robust and reproducible purification outcomes essential for success in chemical synthesis and drug discovery.

References

-

Di Martino, R. M. C., et al. (2024). Assignment of the Diastereomer Configuration of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine by NMR and Molecular Modeling. MDPI. Available at: [Link]

-

Plaskon, A. S., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available at: [Link]

-

Siddiqui, Z. N., & Rahman, A. (2007). Chemistry and pharmacology of benzodioxanes-a review. Trade Science Inc. Available at: [Link]

- Various Authors. (n.d.). 1.2.2. 1,4-Benzodioxins. Thieme Chemistry.

-

SIELC Technologies. (2018). 1,4-Benzodioxin, 2,3-dihydro-. Available at: [Link]

- Royal Society of Chemistry. (2020). Supporting Information for a relevant article.

-

Student Doctor Network Forums. (2012). TLC Chromatography Question. This forum discussion provides a practical example of how eluent polarity affects Rf values. Available at: [Link]

Sources

The Lynchpin of Adrenergic Blockade: Application Notes on 2,3-Dihydro-1,4-benzodioxin-2-ol in Medicinal Chemistry

Introduction: Unveiling the Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxin moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure, combined with the electronic properties of the fused benzene ring and the dioxane oxygens, provides an ideal framework for molecular recognition by various biological targets. This guide focuses on a particularly valuable derivative, 2,3-Dihydro-1,4-benzodioxin-2-ol, and its pivotal role as a synthetic intermediate in the development of potent therapeutics, most notably in the realm of adrenergic receptor antagonists.